Acrylonitrile-2-d

Catalog No.
S763423
CAS No.
4635-82-9
M.F
C3H3N
M. Wt
54.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylonitrile-2-d

CAS Number

4635-82-9

Product Name

Acrylonitrile-2-d

IUPAC Name

2-deuterioprop-2-enenitrile

Molecular Formula

C3H3N

Molecular Weight

54.07 g/mol

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D

InChI Key

NLHHRLWOUZZQLW-VMNATFBRSA-N

SMILES

C=CC#N

Canonical SMILES

C=CC#N

Isomeric SMILES

[2H]C(=C)C#N

Isotope Labeling and Mechanistic Studies

  • Studying reaction mechanisms: Acrylonitrile-2-d serves as a powerful tool for investigating reaction mechanisms, particularly in organic chemistry and polymer science. By selectively replacing hydrogen with deuterium, scientists can track the specific positions of atoms involved in a reaction pathway. This selective labeling allows researchers to differentiate between reaction pathways and determine the steps involved in the transformation of molecules [].
  • Kinetics and dynamics: The presence of deuterium alters the molecule's vibrational and rotational properties, impacting its reactivity and kinetic behavior. By studying the differences in reaction rates and dynamics between Acrylonitrile and Acrylonitrile-2-d, researchers can gain valuable insights into reaction kinetics and dynamics [].

NMR Spectroscopy

  • Enhanced signal resolution: Deuterium possesses a different spin than hydrogen, leading to distinct peaks in Nuclear Magnetic Resonance (NMR) spectroscopy. This distinct signature of deuterium helps to improve the resolution of complex NMR spectra, allowing researchers to better identify and characterize different components within a mixture [].
  • Reduced background noise: The natural abundance of hydrogen in most biological samples can lead to significant background noise in NMR spectra. By replacing specific hydrogen atoms with deuterium, researchers can significantly reduce this background noise, leading to clearer and more interpretable spectra [].

Studying Biological Processes

  • Metabolic studies: Acrylonitrile-2-d can be incorporated into specific molecules used in biological systems. By tracking the fate of the deuterium label through metabolic pathways, researchers can gain insights into various biological processes, such as drug metabolism and nutrient utilization [].
  • Protein-ligand interactions: Deuterium labeling can be used to study protein-ligand interactions, where a ligand is a molecule that binds to a specific site on a protein. By selectively deuterating specific regions of the ligand, researchers can probe the specific interactions between the ligand and the protein binding site [].

Acrylonitrile-2-d, also known as 2-propenenitrile-2-d, is a deuterated form of acrylonitrile, an organic compound with the molecular formula C3H3N\text{C}_3\text{H}_3\text{N} or CH2CH(CN)\text{CH}_2\text{CH}(\text{CN}). It is a colorless, volatile liquid characterized by a pungent odor reminiscent of garlic or onions. The molecular structure consists of a vinyl group (CH=CH2-\text{CH}=\text{CH}_2) linked to a nitrile group (CN-\text{C}\equiv \text{N}). This compound is notable for its reactivity and toxicity at low doses, making it an important monomer in the production of various plastics, particularly polyacrylonitrile, which is used in textiles and carbon fiber manufacturing .

Acrylonitrile-2-d itself does not have a specific biological mechanism of action. Its primary function lies in aiding research through its distinct NMR signature and the ability to track its movement in complex systems.

Acrylonitrile-2-d shares the same safety hazards as acrylonitrile itself. It is a flammable, toxic, and potentially carcinogenic compound. Standard safety protocols for handling hazardous chemicals should be strictly followed when working with Acrylonitrile-2-d.

Here are some specific safety points to consider:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Store the compound in a cool, dry place away from heat and ignition sources.
  • Dispose of waste according to local regulations.
Due to its functional groups:

  • Polymerization: The vinyl group can participate in addition polymerization, forming polyacrylonitrile.
  • Hydrogenation: It can be hydrogenated to yield propionitrile.
  • Hydrolysis: When treated with acids or bases, acrylonitrile-2-d can hydrolyze to form acrylamide.
  • Cyanoethylation: This reaction involves nucleophilic attack by protic nucleophiles on the nitrile carbon, leading to various specialty chemicals .

Research indicates that acrylonitrile exhibits toxic effects in biological systems. It has been shown to be a potential carcinogen in animal studies, leading to concerns about its safety in industrial applications. The compound's toxicity is attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to cellular damage and mutagenesis

Acrylonitrile-2-d can be synthesized through several methods:

  • Catalytic Ammoxidation: This is the primary industrial method where propylene, ammonia, and air are reacted in the presence of a catalyst at high temperatures (400–510 °C). The process yields acrylonitrile along with byproducts like acetonitrile and hydrogen cyanide .
  • Green Chemistry Routes: Various sustainable methods are being explored, including:
    • Conversion of lignocellulosic biomass to propionic acid followed by ammoxidation.
    • Dehydration of glycerol to acrolein followed by ammoxidation.
    • Oxidative decarboxylation of glutamic acid to produce acrylonitrile .

Acrylonitrile-2-d has several applications:

  • Polymer Production: It is primarily used as a monomer for producing polyacrylonitrile fibers and plastics.
  • Chemical Intermediate: It serves as a precursor for various specialty chemicals, including acrylamide and nitriles used in pharmaceuticals.
  • Research Tool: Its deuterated form is valuable in NMR spectroscopy and other analytical techniques due to the unique properties imparted by deuterium .

Studies have shown that acrylonitrile interacts with various nucleophiles and electrophiles. For instance, it can react with amines and alcohols through cyanoethylation processes. Additionally, theoretical investigations have explored its reactions with radicals and other reactive species, shedding light on potential pathways for prebiotic chemistry or extraterrestrial environments .

Acrylonitrile-2-d shares similarities with several compounds in terms of structure and reactivity. Here are some notable comparisons:

CompoundStructureKey Characteristics
AcrylonitrileC3H3N\text{C}_3\text{H}_3\text{N}Monomer for polyacrylonitrile; toxic at low doses.
MethacrylonitrileC4H5N\text{C}_4\text{H}_5\text{N}Similar reactivity; used in polymer production.
PropionitrileC3H5N\text{C}_3\text{H}_5\text{N}Hydrogenation product; less toxic than acrylonitrile.
Vinyl CyanideC3H3N\text{C}_3\text{H}_3\text{N}Similar structure; reactive in polymerization.

Acrylonitrile-2-d stands out due to its unique isotopic labeling (deuterium), which allows for specific applications in research settings that require tracing or monitoring chemical pathways without altering the reaction dynamics significantly .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Acrylonitrile-2-d

Dates

Modify: 2023-08-15

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